Enzymatic Potency: Kdm5B-IN-4 (IC50 = 0.025 μM) vs. Pyrazole-Derived KDM5B Inhibitors
Kdm5B-IN-4 inhibits recombinant human KDM5B with an IC50 of 0.025 μM, representing a 382-fold improvement over the initial screening hit (IC50 = 9.320 μM) from which its pyrazole scaffold was derived [1]. This potency is comparable to that of the structurally related pyrazole derivative 27ab (IC50 = 0.0244 μM) but is achieved via a distinct 1H-pyrazolo[3,4-b]pyridine core, which confers a unique interaction profile with the KDM5B active site [1][2]. In contrast, the KDM5B-selective inhibitor TK-129 exhibits an IC50 of 0.044 μM, approximately 1.76-fold less potent than Kdm5B-IN-4 [3].
| Evidence Dimension | Inhibition of recombinant human KDM5B enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 0.025 μM (25 nM) |
| Comparator Or Baseline | Compound 27ab: IC50 = 0.0244 μM (24.4 nM); TK-129: IC50 = 0.044 μM (44 nM); Initial hit compound 5: IC50 = 9.320 μM |
| Quantified Difference | Kdm5B-IN-4 is 382-fold more potent than the initial hit; 1.76-fold more potent than TK-129; equipotent to 27ab but with a distinct chemotype |
| Conditions | Enzymatic assay using recombinant KDM5B and H3K4(Me3) substrate |
Why This Matters
Kdm5B-IN-4 provides sub-100 nM potency essential for robust target engagement in cellular assays, while its distinct chemotype offers an alternative tool for orthogonal validation in studies requiring multiple structurally dissimilar KDM5B inhibitors.
- [1] Cao Y, Yang P, Yang Y, Lin Z, Fan Z, Wei X, Yan L, Li Y, He Z, Ma L, Xu H, Wu C. Discovery of a novel 1H-pyrazole-[3,4-b]pyridine-based lysine demethylase 5B inhibitor with potential anti-prostate cancer activity that perturbs the phosphoinositide 3-kinase/AKT pathway. Eur J Med Chem. 2023 May 5;251:115250. View Source
- [2] Nie Z, Shi L, Lai C, O'Connell S, Xu J, Zhang Y, et al. Discovery of pyrazole derivatives as cellular active inhibitors of histone lysine specific demethylase 5B (KDM5B/JARID1B). Eur J Med Chem. 2020;192:112161. View Source
- [3] Tang K, Jiao LM, Qi YR, Wang TC, Li YL, Xu JL, Wang ZW, Yu B, Liu HM, Zhao W. Discovery of Novel Pyrazole-Based KDM5B Inhibitor TK-129 and Its Protective Effects on Myocardial Remodeling and Fibrosis. J Med Chem. 2022 Oct 13;65(19):12979-13000. View Source
